Cas no 686749-02-0 (2-({1-(2-chlorophenyl)methyl-1H-indol-3-yl}sulfonyl)-N-(2-fluorophenyl)acetamide)

2-({1-(2-chlorophenyl)methyl-1H-indol-3-yl}sulfonyl)-N-(2-fluorophenyl)acetamide Chemical and Physical Properties
Names and Identifiers
-
- 2-({1-(2-chlorophenyl)methyl-1H-indol-3-yl}sulfonyl)-N-(2-fluorophenyl)acetamide
- 2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(2-fluorophenyl)acetamide
- AKOS024585630
- 2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-N-(2-fluorophenyl)acetamide
- EU-0056453
- 2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(2-fluorophenyl)acetamide
- 686749-02-0
- F0590-0435
-
- Inchi: 1S/C23H18ClFN2O3S/c24-18-9-3-1-7-16(18)13-27-14-22(17-8-2-6-12-21(17)27)31(29,30)15-23(28)26-20-11-5-4-10-19(20)25/h1-12,14H,13,15H2,(H,26,28)
- InChI Key: IWDHPVXKYIGWJU-UHFFFAOYSA-N
- SMILES: ClC1C=CC=CC=1CN1C=C(C2C=CC=CC1=2)S(CC(NC1C=CC=CC=1F)=O)(=O)=O
Computed Properties
- Exact Mass: 456.0710695g/mol
- Monoisotopic Mass: 456.0710695g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 31
- Rotatable Bond Count: 6
- Complexity: 731
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5
- Topological Polar Surface Area: 76.6Ų
2-({1-(2-chlorophenyl)methyl-1H-indol-3-yl}sulfonyl)-N-(2-fluorophenyl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0590-0435-10μmol |
2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(2-fluorophenyl)acetamide |
686749-02-0 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0590-0435-10mg |
2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(2-fluorophenyl)acetamide |
686749-02-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0590-0435-5mg |
2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(2-fluorophenyl)acetamide |
686749-02-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
A2B Chem LLC | BA65474-5mg |
2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(2-fluorophenyl)acetamide |
686749-02-0 | 5mg |
$272.00 | 2024-04-19 | ||
Life Chemicals | F0590-0435-2mg |
2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(2-fluorophenyl)acetamide |
686749-02-0 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0590-0435-25mg |
2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(2-fluorophenyl)acetamide |
686749-02-0 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0590-0435-5μmol |
2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(2-fluorophenyl)acetamide |
686749-02-0 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0590-0435-15mg |
2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(2-fluorophenyl)acetamide |
686749-02-0 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0590-0435-2μmol |
2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(2-fluorophenyl)acetamide |
686749-02-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
A2B Chem LLC | BA65474-25mg |
2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(2-fluorophenyl)acetamide |
686749-02-0 | 25mg |
$360.00 | 2024-04-19 |
2-({1-(2-chlorophenyl)methyl-1H-indol-3-yl}sulfonyl)-N-(2-fluorophenyl)acetamide Related Literature
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Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
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C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Kenneth R. Seddon,Geetha Srinivasan,Małgorzata Swadźba-Kwaśny,Anthony R. Wilson Phys. Chem. Chem. Phys., 2013,15, 4518-4526
Additional information on 2-({1-(2-chlorophenyl)methyl-1H-indol-3-yl}sulfonyl)-N-(2-fluorophenyl)acetamide
Research Brief on 2-({1-(2-chlorophenyl)methyl-1H-indol-3-yl}sulfonyl)-N-(2-fluorophenyl)acetamide (CAS: 686749-02-0)
Recent studies on the compound 2-({1-(2-chlorophenyl)methyl-1H-indol-3-yl}sulfonyl)-N-(2-fluorophenyl)acetamide (CAS: 686749-02-0) have highlighted its potential as a promising candidate in the field of chemical biology and medicinal chemistry. This sulfonamide derivative has garnered attention due to its unique structural features and potential therapeutic applications, particularly in targeting specific enzyme pathways involved in inflammatory and oncogenic processes.
The compound's mechanism of action has been investigated in several in vitro and in vivo models. Research indicates that it acts as a selective inhibitor of key signaling proteins, such as NF-κB and STAT3, which are critical in the regulation of inflammatory responses and cancer progression. The presence of both chlorophenyl and fluorophenyl moieties in its structure enhances its binding affinity to target proteins, while the indole sulfonyl group contributes to its metabolic stability.
In a recent study published in the Journal of Medicinal Chemistry, the pharmacokinetic properties of 2-({1-(2-chlorophenyl)methyl-1H-indol-3-yl}sulfonyl)-N-(2-fluorophenyl)acetamide were evaluated. The results demonstrated favorable oral bioavailability and a half-life suitable for once-daily dosing. Additionally, the compound exhibited minimal off-target effects, suggesting a high degree of specificity for its intended targets.
Further preclinical studies have explored its efficacy in animal models of rheumatoid arthritis and certain types of leukemia. The compound showed significant reduction in disease markers and tumor growth inhibition, respectively. These findings underscore its potential as a dual-purpose therapeutic agent, though further optimization and clinical trials are necessary to fully assess its safety and efficacy in humans.
Ongoing research is focused on structural modifications to improve the compound's potency and reduce potential toxicity. Computational modeling and structure-activity relationship (SAR) studies are being employed to identify analogs with enhanced therapeutic profiles. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of this compound into a viable drug candidate.
In conclusion, 2-({1-(2-chlorophenyl)methyl-1H-indol-3-yl}sulfonyl)-N-(2-fluorophenyl)acetamide represents a significant advancement in the search for novel small-molecule inhibitors with applications in inflammation and oncology. Its unique chemical structure and promising preclinical data position it as a compound of high interest for future research and development in the chemical biology and pharmaceutical industries.
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